1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-boronic acid is a chemical compound that has garnered attention for its potential therapeutic applications, particularly as an inhibitor of fibroblast growth factor receptors. This compound belongs to the class of pyrrolopyridine derivatives, which are characterized by their unique structural features and biological activities.
This compound is categorized as a boronic acid derivative, which is notable for its boron atom that can form reversible covalent bonds with diols, making it useful in various chemical reactions and biological applications. The compound is synthesized through methods such as Suzuki-Miyaura coupling, which is a common strategy in organic chemistry for forming carbon-carbon bonds.
The synthesis of 1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-boronic acid typically involves the following steps:
The molecular structure of 1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-boronic acid can be described as follows:
1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-boronic acid can participate in various chemical reactions:
The primary mechanism of action for 1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-boronic acid involves its interaction with fibroblast growth factor receptors (FGFRs).
1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-boronic acid exhibits several notable physical and chemical properties:
Studies have demonstrated that the inhibitory activity against FGFRs remains effective over time under controlled laboratory conditions. The IC50 values for FGFR inhibition are reported as follows:
1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-boronic acid has significant applications in scientific research:
The 1H-pyrrolo[2,3-b]pyridine scaffold (7-azaindole) is a privileged nitrogen-rich heterocycle in medicinal chemistry, first systematically characterized in 1969 through Madelung- and Fischer-type syntheses [10]. Early studies demonstrated its electrophilic substitution preference at the 3-position, enabling targeted derivatization for drug discovery [10]. This scaffold’s significance surged with the discovery that it could mimic purine nucleotides, allowing competitive binding to ATP pockets in kinases.
A transformative application emerged in kinase inhibitor development, particularly for c-Met (hepatocyte growth factor receptor). Researchers replaced the aminopyridine core of Crizotinib (FDA-approved for NSCLC) with 1H-pyrrolo[2,3-b]pyridine, leveraging its ability to form dual hydrogen bonds with kinase hinge residues (P1158 and M1160) [5]. This modification yielded compounds with enhanced selectivity and potency, as the scaffold’s planar geometry facilitated π-stacking interactions with tyrosine residues (e.g., Y1230 in c-Met) [5]. Subsequent optimization produced derivatives like 3-(1-(2,6-dichloro-3-fluorophenyl)ethyl)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridine, which demonstrated sub-nanomolar c-Met inhibition [5].
Table 1: Key Kinase Inhibitors Featuring Pyrrolo[2,3-b]pyridine Scaffold
Compound Class | Primary Target(s) | IC₅₀/Activity | Therapeutic Indication | Ref |
---|---|---|---|---|
Pyrrolo[2,3-b]pyridine TNIK inhibitors | TNIK | <1 nM | Inflammatory diseases, cancer | [1] |
FGFR inhibitors (e.g., 4h) | FGFR1-3 | 7–25 nM | Breast cancer (4T1 cells) | [6] |
c-Met inhibitors | c-Met | Sub-nanomolar | Solid tumors | [5] |
HNE inhibitors (e.g., 2a) | Human neutrophil elastase | 14–15 nM | Pulmonary diseases | [3] |
Beyond oncology, the scaffold proved versatile in targeting serine proteases. Derivatives like 2a and 2b exhibited low-nanomolar inhibition of human neutrophil elastase (HNE), a protease implicated in chronic obstructive pulmonary disease (COPD), through optimal positioning in the catalytic triad (Ser195-His57-Asp102) [3]. Similarly, TNIK (Traf2- and Nck-interacting kinase) inhibitors incorporating this scaffold achieved IC₅₀ values below 1 nM, suppressing interleukin-2 (IL-2) secretion in immune disorders [1]. The evolution of 1H-pyrrolo[2,3-b]pyridine derivatives exemplifies scaffold-oriented drug design, where minor structural tweaks (e.g., N1-methylation for metabolic stability) enable diverse target engagement [4] [6].
Boronic acids, characterized by their R–B(OH)₂ structure, serve as pivotal tools in synthetic and medicinal chemistry due to their unique reactivity and ability to form reversible covalent bonds. In drug design, boronic acids enhance binding affinity and selectivity for enzymes hydrolyzing serine, threonine, or cysteine residues. This occurs through tetrahedral adduct formation with active-site nucleophiles, mimicking transition states. For instance, bortezomib (a boronic acid-containing proteasome inhibitor) exploits this mechanism for cancer therapy [4].
Table 2: Dual Roles of Boronic Acids in Pharmaceutical Chemistry
Application | Mechanism | Example | Ref |
---|---|---|---|
Suzuki-Miyaura Cross-Coupling | Transmetalation with Pd(0) catalysts; C–C bond formation | 1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-boronic acid → Biaryl conjugates | [4][8] |
Protease Inhibition | Reversible tetrahedral adduct with catalytic serine | Bortezomib (clinical proteasome inhibitor) | [4] |
Prodrug Design | pH-dependent ester hydrolysis; borate formation | Acyclic nucleoside boronate phosphonates | [9] |
Bioconjugation | Oxidative hydroxylation; stable C–B bonds for bioorthogonal chemistry | Antibody-drug conjugates (ADCs) | [4] |
The 1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-boronic acid derivative exemplifies this dual utility. Its boronic acid group at C3 is electronically stabilized by the adjacent pyrrole nitrogen, enhancing its efficiency in Suzuki-Miyaura cross-coupling [4] [8]. This reaction enables rapid construction of biaryl or heteroaryl conjugates for kinase inhibitor libraries (e.g., FGFR or c-Met inhibitors) [6]. The electron-withdrawing nature of the boronic acid also moderates the electron density of the pyrrolopyridine ring, influencing π-stacking in target binding [4].
In catalytic applications, this boronic acid serves as a key intermediate for synthesizing complex pharmaceuticals. For example, it facilitates late-stage diversification in trifluoromethyl-group incorporation—a pharmacophore enhancing metabolic stability and membrane permeability (e.g., alpelisib’s TFM moiety) [9]. The boronic acid’s orthogonal reactivity allows chemoselective modifications, crucial for generating "benchmark" compounds in structure-activity relationship (SAR) studies of pyrrolopyridine-based therapeutics [8] [10].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0